ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid
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Overview
Description
Ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid is a complex organic compound with the molecular formula C14H23NO6 and a molecular weight of 301.336 g/mol . This compound is known for its unique structure, which includes both ester and amide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as distillation and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various pharmaceutical intermediates.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and copolymers with specific properties.
Mechanism of Action
The mechanism of action of ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The ester and amide groups in the compound allow it to participate in various biochemical reactions, influencing enzyme activity and cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butyl prop-2-enoate
- 2-Methylenebutanedioic acid
- Prop-2-enamide
- Prop-2-en
Uniqueness
Ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid stands out due to its unique combination of ester and amide functional groups, which provide it with versatile reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
55989-05-4 |
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Molecular Formula |
C14H24NO6+ |
Molecular Weight |
302.34 g/mol |
IUPAC Name |
ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C5H9NO2.C5H8O2.C4H6O2/c1-4(3-6)5(7)8-2;1-3-5(6)7-4-2;1-3(2)4(5)6/h3H,6H2,1-2H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6)/p+1/b4-3+;; |
InChI Key |
REECBMQPPLXPJZ-CZEFNJPISA-O |
Isomeric SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.C/C(=C\[NH3+])/C(=O)OC |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C[NH3+])C(=O)OC |
Origin of Product |
United States |
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